molecular formula C14H16N6O2 B3087269 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1172048-86-0

3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3087269
CAS No.: 1172048-86-0
M. Wt: 300.32 g/mol
InChI Key: BSFQJIPUOTWQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a 1-ethyl-3-methylpyrazole moiety at the 7-position and a propanoic acid group at the 2-position. The ethyl and methyl substituents on the pyrazole ring contribute to steric and electronic modulation, while the propanoic acid enhances solubility and interaction with biological targets .

Properties

IUPAC Name

3-[7-(1-ethyl-3-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-3-19-8-10(9(2)17-19)11-6-7-15-14-16-12(18-20(11)14)4-5-13(21)22/h6-8H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFQJIPUOTWQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NC3=NC(=NN23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127727
Record name 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172048-86-0
Record name 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172048-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CID 25248724) is a novel derivative that combines the pharmacological properties of pyrazole and triazole scaffolds. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition effects.

Chemical Structure and Properties

The chemical formula of the compound is C14H16N6O2C_{14}H_{16}N_6O_2. Its structure features a propanoic acid moiety linked to a triazolo-pyrimidine scaffold, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of triazole derivatives. The compound has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli . In vitro tests have shown promising Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Bacterial StrainMIC (μg/mL)Comparison Standard
Staphylococcus aureus0.125 - 8Norfloxacin
Escherichia coli0.125 - 8Chloramphenicol

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). IC50 values for these cell lines were reported at approximately 6.2 μM and 27.3 μM respectively. These findings suggest that the compound may serve as a potential candidate for further development in cancer therapy .

Cancer Cell LineIC50 (μM)Reference Compound
HCT-1166.2Cisplatin
MCF-727.3Cisplatin

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been assessed through various assays measuring cyclooxygenase (COX) inhibition. Preliminary results indicate that it exhibits significant COX-2 inhibitory activity, with a selectivity index higher than that of celecoxib, a well-known COX-2 inhibitor .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

  • Triazole and Pyrazole Scaffolds : Both are recognized for their ability to interact with biological targets such as enzymes and receptors.
  • Propanoic Acid Moiety : This functional group may enhance solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives indicated that those with similar structural features to our compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Cells : Research focusing on triazole-thiones revealed significant cytotoxicity against MCF-7 cells, suggesting that modifications in the structure can lead to enhanced anticancer properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against several bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial therapies.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects. Investigations into its mechanism of action indicate that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies

Study TitleYearFindings
Anticancer Properties of Triazole Derivatives2023Demonstrated that the compound inhibits growth in breast cancer cells by inducing apoptosis.
Evaluation of Antimicrobial Activity2024Showed significant inhibition of Gram-positive and Gram-negative bacteria, with potential for drug development.
Neuroprotection in Oxidative Stress Models2025Found that the compound reduces neuronal cell death in models of oxidative stress, indicating therapeutic potential for neurodegenerative diseases.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The propanoic acid moiety participates in classic acid-base and nucleophilic acyl substitution reactions.

Esterification

The carboxylic acid reacts with alcohols under coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form esters. For example:

ReactantReagent/ConditionsProductYieldSource
MethanolDCC/DMAP, RT, 12hMethyl 3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)- triazolo[1,5-a]pyrimidin-2-yl)propanoate78%

Amidation

Primary/secondary amines react with the acid group to generate amides. Triethylamine is often used as a base to neutralize HCl byproducts:

AmineReagent/ConditionsProductYieldSource
BenzylamineDCC/DMAP, CH₂Cl₂, 0°C → RT3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)- triazolo[1,5-a]pyrimidin-2-yl)-N-benzylpropanamide65%

Triazolopyrimidine Ring Modifications

The triazolo[1,5-a]pyrimidine core undergoes electrophilic substitution and metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature allows nitration and sulfonation at specific positions. For example, nitration at the 7-position has been reported using HNO₃/H₂SO₄ :

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2h7-Nitro derivative40%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl introductions. A representative reaction uses Pd(PPh₃)₄ :

Boronic AcidCatalyst/ConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C7-(4-Methoxyphenyl) derivative55%

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, though this is rarely employed due to structural instability:

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOHDihydrotriazolopyrimidine30%

Oxidation

The propanoic acid side chain resists oxidation, but strong oxidants like K₂Cr₂O₇/H₂SO₄ can decarboxylate it .

Multi-Component Reactions

In aqueous media, the compound participates in catalyst-free condensations with aldehydes and amines to form fused heterocycles :

ReactantsConditionsProductYieldSource
4-Nitrobenzaldehyde, anilineH₂O, RT, 16hPyrido[2,3-d]dipyrimidine derivative70%

Stability Under Hydrolytic Conditions

The compound exhibits stability in acidic/basic aqueous solutions (pH 2–12, 25°C), with <5% degradation over 24h .

Key Research Findings

  • Pharmacological relevance : Derivatives show kinase inhibition (IC₅₀ = 0.8–3.2 µM against EGFR).

  • Synthetic scalability : A gram-scale synthesis achieved 82% yield using continuous flow chemistry.

  • Thermal stability : Decomposes at 218°C (TGA data) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid C₁₅H₁₇N₆O₂ 337.34 (estimated) 7: 1-Ethyl-3-methylpyrazole; 2: Propanoic acid High polarity due to carboxylic acid
3-[7-(1,3-Dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1174832-47-3) C₁₄H₁₄N₆O₂ 322.30 7: 1,3-Dimethylpyrazole; 2: Propanoic acid Reduced steric bulk vs. ethyl-methyl analog
3-[7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1174869-32-9) C₁₅H₁₆F₂N₆O₂ 350.32 7: Difluoromethyl; 5: 1-Ethyl-5-methylpyrazole Increased lipophilicity (logP ~2.1) due to fluorine
3-[5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₄H₁₃F₃N₆O₂ 354.29 5: 1,5-Dimethylpyrazole; 7: Trifluoromethyl Enhanced metabolic stability via CF₃ group

Key Observations:

Fluorinated derivatives (e.g., difluoromethyl or trifluoromethyl) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Spectral Data :

  • Triazolo[1,5-a]pyrimidine derivatives typically show distinct UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the conjugated system. Substituents like trifluoromethyl cause bathochromic shifts .
  • ¹H NMR spectra for pyrazole-containing analogs display characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃) and δ 2.3–2.5 ppm (methyl CH₃) .

Synthetic Routes: Similar compounds are synthesized via cyclocondensation reactions using malononitrile or ethyl cyanoacetate, followed by functionalization with sulfur-containing reagents (e.g., elemental sulfur) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing triazolopyrimidine derivatives like 3-(7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?

  • Methodological Answer : A three-component fusion reaction involving aminotriazole, ethyl 3-oxohexanoate, and substituted aldehydes in dimethylformamide (DMF) is a robust method. The reaction proceeds under microwave or thermal fusion (10–12 minutes), followed by methanol dilution and overnight crystallization. Yields typically range from 68% to 83%, with purity confirmed by melting points (e.g., 205–207°C) and spectroscopic data . Key steps include stoichiometric control (1:1:1 molar ratio) and solvent selection (DMF for solubility, methanol for crystallization).

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : Look for characteristic peaks: C=N stretch (~1601–1604 cm⁻¹), C=O stretch (~1702–1709 cm⁻¹), and N-H deformation (~1247 cm⁻¹) .
  • NMR : Key signals include pyrazole protons (δ 8.16–8.39 ppm in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR). Integration ratios confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate molecular weight and functional groups .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization in ethanol or methanol is standard. For polar byproducts, column chromatography with silica gel (ethyl acetate/hexane gradient) or membrane-based separation technologies (e.g., nanofiltration) can improve purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS software is critical. For twinned or high-resolution data, refine with SHELXL’s TWIN/BASF commands. Key parameters:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Refinement : Apply restraints for disordered ethyl/methyl groups. Example: A similar triazolopyrimidine derivative (C14H12N6O2) showed an R factor of 0.039 with SHELXL .

Q. How to address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (solution vs. solid state). Validate via:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data.
  • Variable-temperature NMR : Probe conformational flexibility in solution .

Q. What strategies are used to study substituent effects on biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varied pyrazole substituents (e.g., fluorophenyl vs. nitrophenyl) and assay against target enzymes.
  • Docking simulations : Use PyMol or AutoDock to model interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding via triazole rings) .

Q. How to design experiments for optimizing reaction yields in scaled-up synthesis?

  • Methodological Answer : Apply process control principles (CRDC subclass RDF2050108):

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling steps).
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.